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Compound of Interest

Compound Name:
4-(4-Hydroxybutyl)thiomorpholine

1,1-Dioxide

CAS No.: 59801-41-1

Cat. No.: B1601154 Get Quote

Executive Summary
Thiomorpholine, the thio-analog of morpholine (replacing oxygen with sulfur), has emerged as

a critical scaffold in modern medicinal chemistry.[1][2][3] While morpholine is ubiquitous in

FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers unique physicochemical

advantages:

Lipophilicity Modulation: The sulfur atom increases LogP, enhancing membrane permeability

for CNS and intracellular targets.

Metabolic "Soft Spot": The sulfur center is susceptible to oxidation (

), allowing for the design of prodrugs or active metabolites with altered polarity.[1]

Electronic Effects: Sulfur is less electronegative than oxygen, altering the basicity of the

nitrogen atom and affecting receptor binding affinity.

This guide objectively compares thiomorpholine derivatives against standard morpholine-based

drugs and therapeutic benchmarks, focusing on Antimicrobial and Anticancer potency.
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Part 1: Comparative Performance Analysis
Case Study 1: Antimicrobial Potency (The Linezolid
Challenge)
Objective: Enhance the potency of the oxazolidinone antibiotic Linezolid by modifying the

morpholine C-ring. Rationale: Replacing the morpholine ring with thiomorpholine allows for

oxidation states (sulfoxide/sulfone) that alter hydrogen bonding capability without changing the

core pharmacophore size.

Compound
Structure
Modification

Target
Potency (

/ MIC)

Outcome vs.
Standard

Linezolid
Standard

Morpholine Ring
S. aureus : 5.0 mg/kg Baseline

Compound 12a
Thiomorpholine

S-oxide
S. aureus : 3.75 mg/kg

Superior (1.3x

Potency)

Compound 12b
Thiomorpholine

S,S-dioxide
S. aureus : 6.52 mg/kg Comparable

Key Insight: The S-oxide modification (Compound 12a) introduces a dipole that likely enhances

binding interactions within the ribosomal 50S subunit, surpassing the efficacy of the parent drug

Linezolid.

Case Study 2: Anticancer Efficacy (Lung Cancer A549)
Objective: Evaluate cytotoxicity of N-substituted thiomorpholine derivatives against non-small

cell lung cancer (A549). Alternative:Cisplatin (Standard chemotherapy agent).
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Compound Scaffold Type Cell Line
(

M)

Selectivity
Index (SI)

Cisplatin
Platinum

Complex
A549

~5 - 10

M

Low (High

Toxicity)

Compound 3f
4-phenylthiazol-

thiomorpholine
A549

3.72

M

High (>500

M on L929

healthy cells)

Compound 10c
Thiazolyl

thiomorpholine
A549

10.1

M
Moderate

Key Insight: Compound 3f demonstrates superior potency to Cisplatin in vitro with significantly

reduced toxicity toward healthy cells (L929), highlighting the thiomorpholine scaffold's ability to

support highly selective targeted therapies.

Case Study 3: DPP-4 Inhibition (Type 2 Diabetes)
Objective: Assess thiomorpholine derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Alternative:Sitagliptin (Market Leader).

Sitagliptin:

(Highly Potent)[4]

Thiomorpholine Derivative 16c:

[2]

Analysis: While current thiomorpholine derivatives are less potent than Sitagliptin (µM vs nM

range), they offer a scaffold for multi-target ligands (e.g., dual DPP-4/Antioxidant activity) due

to the sulfur atom's radical scavenging capability, a feature absent in Sitagliptin.

Part 2: SAR Mechanics & Logic
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The structural activity relationship of thiomorpholine is governed by three primary vectors. The

diagram below illustrates how specific modifications impact biological function.

Thiomorpholine Core

N-Substitution (Position 4)

S-Oxidation (Position 1)

C-Substitution (Positions 2,3,5,6)
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Figure 1: Strategic modification points on the thiomorpholine scaffold and their pharmacological

consequences.

Mechanistic Deep Dive
The Sulfur Switch (S vs O): Replacing oxygen (Morpholine) with sulfur (Thiomorpholine)

reduces the electronegativity of the heteroatom. This makes the nitrogen at position 4 more

basic and nucleophilic, altering how the drug interacts with acidic residues in the target

protein's active site.

Oxidation States: The sulfur atom can be oxidized to a sulfoxide (SO) or sulfone (SO2).

Sulfoxide:[5][6] Chiral center creation; moderate polarity increase.

Sulfone: Strong hydrogen bond acceptor; significant polarity increase; mimics the carbonyl

oxygen in amide bonds.
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Protocol A: Synthesis of N-Aryl Thiomorpholine
Precursors
Standard nucleophilic aromatic substitution (SNAr) for generating library precursors.

Reagents: Thiomorpholine, 4-Fluoronitrobenzene, Triethylamine (

), Acetonitrile (

).[1]

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-

fluoronitrobenzene (10 mmol) in Acetonitrile (15 mL).

Addition: Add Thiomorpholine (1.0 mL, 10 mmol) and Triethylamine (7.0 mL, 50 mmol) to the

solution.

Reaction: Heat the mixture to 85°C and stir for 12 hours. Monitor progress via TLC (Ethyl

Acetate:Hexane 1:4).

Workup: Cool to room temperature. Add 50 mL deionized water. Extract with Ethyl Acetate (3

x 60 mL).[1]

Purification: Dry combined organic phases over anhydrous

. Remove solvent under reduced pressure.[1]

Yield: Expect ~95% yield of yellow crystalline solid (4-(4-nitrophenyl)thiomorpholine).

Protocol B: MTT Cytotoxicity Assay (A549 Screening)
Self-validating protocol for determining

.

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, A549 Cell Line.

Seeding: Plate A549 cells in 96-well plates at a density of
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cells/well. Incubate for 24h at 37°C (

).

Treatment: Add test compounds (Thiomorpholine derivatives) at gradient concentrations

(e.g., 0.1, 1, 10, 50, 100 µM). Include Cisplatin as a positive control and DMSO (0.1%) as a

vehicle control.

Incubation: Incubate for 48 hours.

Labeling: Add 10 µL of MTT Reagent to each well. Incubate for 4 hours until purple formazan

crystals form.

Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake for 10

mins.

Measurement: Measure Absorbance (OD) at 570 nm using a microplate reader.

Calculation:

Plot Log(concentration) vs. % Viability to determine

.

Experimental Workflow Visualization
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Figure 2: Iterative workflow for the development and testing of thiomorpholine-based drug

candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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